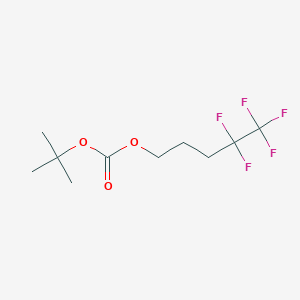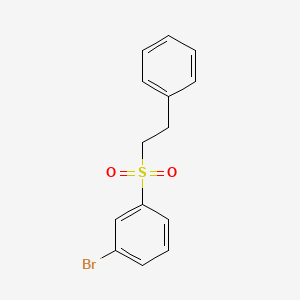
1-Bromo-3-(phenethylsulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(phenethylsulfonyl)benzene is an organic compound that belongs to the class of aromatic bromides. It consists of a benzene ring substituted with a bromine atom and a phenethylsulfonyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-3-(phenethylsulfonyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(phenethylsulfonyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-(phenethylsulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The phenethylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to yield sulfide derivatives.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are used in coupling reactions.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Major products are sulfone derivatives.
Reduction: Major products are sulfide derivatives.
Coupling: Products include biaryl compounds and other complex organic molecules.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(phenethylsulfonyl)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(phenethylsulfonyl)benzene involves its interaction with various molecular targets. The bromine atom and the phenethylsulfonyl group contribute to its reactivity and ability to form covalent bonds with other molecules. In biological systems, the compound may interact with enzymes and proteins, leading to inhibition or activation of specific pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromobenzene: A simpler aromatic bromide with a single bromine atom on the benzene ring.
1-Bromo-3-nitrobenzene: Contains a nitro group instead of a phenethylsulfonyl group.
1-Bromo-3-methoxybenzene: Contains a methoxy group instead of a phenethylsulfonyl group.
Uniqueness
1-Bromo-3-(phenethylsulfonyl)benzene is unique due to the presence of the phenethylsulfonyl group, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C14H13BrO2S |
|---|---|
Molekulargewicht |
325.22 g/mol |
IUPAC-Name |
1-bromo-3-(2-phenylethylsulfonyl)benzene |
InChI |
InChI=1S/C14H13BrO2S/c15-13-7-4-8-14(11-13)18(16,17)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2 |
InChI-Schlüssel |
CPGVGQPQIDUVTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B12080039.png)
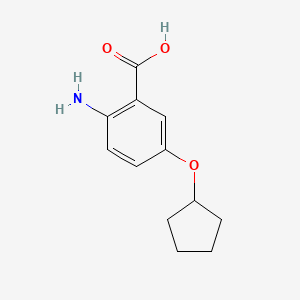

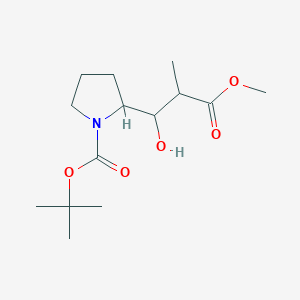
![2-[(E)-[4-[(E)-hydrazinylidenemethyl]-2,3-dihydroinden-1-ylidene]amino]guanidine](/img/structure/B12080053.png)
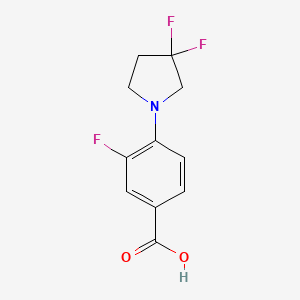
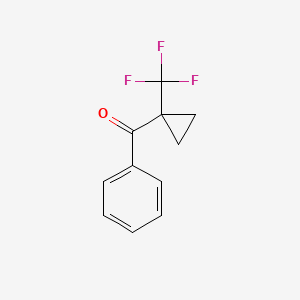
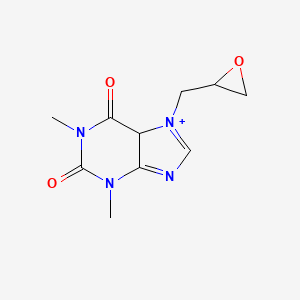



![(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-2-acetamido-6-[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-4,5-dihydroxy-1-oxo-hexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12080090.png)
